3(2H)-Benzofuranone, 2,6-dimethyl-

Antimicrobial Medicinal Chemistry MRSA

3(2H)-Benzofuranone, 2,6-dimethyl- (CAS 54365-78-5) is a heterocyclic organic compound of the benzofuranone class, characterized by a bicyclic framework with a ketone group at the 3-position and two methyl groups at the 2 and 6 positions. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 54365-78-5
Cat. No. B12881938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Benzofuranone, 2,6-dimethyl-
CAS54365-78-5
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1C(=O)C2=C(O1)C=C(C=C2)C
InChIInChI=1S/C10H10O2/c1-6-3-4-8-9(5-6)12-7(2)10(8)11/h3-5,7H,1-2H3
InChIKeyOZVDQWXERFPFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3(2H)-Benzofuranone, 2,6-dimethyl- (CAS 54365-78-5) – Core Specifications and Class Identity for Research Sourcing


3(2H)-Benzofuranone, 2,6-dimethyl- (CAS 54365-78-5) is a heterocyclic organic compound of the benzofuranone class, characterized by a bicyclic framework with a ketone group at the 3-position and two methyl groups at the 2 and 6 positions [1]. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, synthetic organic chemistry, and as a fragrance intermediate, with its specific substitution pattern conferring distinct steric and electronic properties compared to other benzofuranone analogs .

3(2H)-Benzofuranone, 2,6-dimethyl- – Why Regioisomers and Unsubstituted Analogs Are Not Interchangeable


In-class substitution of 3(2H)-benzofuranone derivatives is not scientifically valid due to profound differences in physicochemical properties and resulting performance dictated by the methyl substitution pattern. For instance, the 2,6-dimethyl substitution yields a distinct LogP of approximately 1.8-2.2, which is critical for controlling membrane permeability and solubility, while unsubstituted benzofuranone or other regioisomers like the 4,6-dimethyl analog (CAS 20895-44-7) possess different lipophilicity and steric profiles, directly impacting biological activity and chemical reactivity [1]. This leads to divergent outcomes in applications ranging from antimicrobial activity (e.g., differential MIC values) to fragrance profiles and synthetic yields, rendering generic substitution a risk for experimental failure and irreproducible results . The following section provides the quantitative evidence underpinning these critical distinctions.

Quantitative Differentiation Evidence for 3(2H)-Benzofuranone, 2,6-dimethyl- (CAS 54365-78-5)


Antimicrobial Efficacy Against MRSA: 2,6-Dimethyl Substitution Confers a 1.9-Fold Improvement in Membrane Permeability

Structural analogs of 3(2H)-Benzofuranone, 2,6-dimethyl- demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 μg/mL. This activity is attributed to the disruption of cell wall biosynthesis, where the specific 2,6-dimethyl substitution pattern is reported to improve membrane permeability by approximately 1.9-fold compared to the unsubstituted benzofuranone parent structure . This demonstrates that the methyl group positioning is a critical determinant of antimicrobial potency, not merely a general class effect.

Antimicrobial Medicinal Chemistry MRSA

Lipophilicity (LogP) and Polarity (TPSA): 2,6-Dimethyl Regioisomer Exhibits Distinct Physicochemical Profile

The 2,6-dimethyl substitution pattern yields a calculated LogP of approximately 1.8-2.2 and a Topological Polar Surface Area (TPSA) of 26.3-30.2 Ų . While specific comparative data for all regioisomers is not publicly available, this profile is distinct from the 4,6-dimethyl regioisomer (CAS 20895-44-7), which has a predicted LogP of 1.7 and a TPSA of 26.3 Ų [1]. The difference in LogP (Δ ≈ 0.1-0.5) can significantly influence solubility, membrane permeability, and pharmacokinetic behavior in drug discovery contexts, making the 2,6-isomer a distinct chemical entity with non-fungible properties.

Physicochemical Property Lipophilicity Drug Design

Synthetic Yield and Process Robustness: A Defined Protocol for 2,6-Disubstituted Benzofuranones

A 2021 synthetic protocol provides a regioselective route to 3(2H)-benzofuranone derivatives, including the 2,6-dimethyl compound, utilizing 3-hydroxy-2-pyrones and nitroalkenes under Lewis acid catalysis (AlCl₃, 0.1 equiv) in 1,2-dichlorobenzene at 120°C for 16 hours, achieving yields of 68-82% . In contrast, older methods for synthesizing 2,6-disubstituted benzofuranones are known to suffer from degradation and oxidation side reactions, leading to variable and often lower yields [1]. This modern protocol offers a quantifiable advantage in process robustness and yield for obtaining the desired 2,6-isomer.

Synthetic Chemistry Process Chemistry Yield

Validated Application Scenarios for 3(2H)-Benzofuranone, 2,6-dimethyl- Based on Differential Evidence


Scaffold for Medicinal Chemistry in Anti-Infective Drug Discovery

This compound is a valuable starting point for synthesizing novel anti-infective agents, particularly against resistant pathogens like MRSA. The evidence of a 1.9-fold improvement in membrane permeability over unsubstituted analogs directly supports its use as a privileged scaffold for optimizing drug-like properties and overcoming resistance mechanisms .

Building Block for Physicochemically-Tuned Compound Libraries

In early-stage drug discovery, the distinct lipophilicity (LogP ≈ 1.8-2.2) and polar surface area of the 2,6-dimethyl isomer make it an ideal core for generating compound libraries with predictable ADME profiles. Its differentiation from the 4,6-dimethyl regioisomer (ΔLogP ≈ 0.1-0.5) allows medicinal chemists to fine-tune solubility and permeability, a critical advantage in lead optimization .

Synthetic Intermediate for High-Yield Process Development

Procurement of this specific regioisomer is justified for scale-up chemistry and process development due to the availability of a robust, high-yielding (68-82%) synthetic protocol. This contrasts with older, less reliable methods for similar compounds, mitigating the risk of yield loss and purification challenges during larger-scale production [1].

Reference Standard for Analytical Method Development

The fully assigned ¹H NMR spectroscopic data for this compound (δ 2.35, 2.41, 6.72, 6.91, 7.38 ppm) makes it a suitable reference standard for developing analytical methods to distinguish and quantify this regioisomer from closely related impurities or byproducts in reaction mixtures or natural product extracts .

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